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molecular formula C11H13BrO B3392185 1-Bromo-4-(1-methoxycyclobutyl)benzene CAS No. 865204-04-2

1-Bromo-4-(1-methoxycyclobutyl)benzene

Cat. No. B3392185
M. Wt: 241.12 g/mol
InChI Key: JMPVLOKZTIEMHE-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

The title compound was synthesized in analogy to 4-cyclopropyl benzaldehyde (described in example S53) using 1-bromo-4-(1-methoxycyclobutyl)-benzene (140 mg, 0.58 mmol), n-BuLi (363 μl, 1.6M solution in hexane, 0.58 mmol) and DMF (90 μl, 1.16 mmol). The isolated residue was purified by flash column chromatography (1:9 ether:pentane) to give 4-(1-methoxycyclobutyl)-benzaldehyde (76 mg, 69%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 10.03 (s, 1H), 7.91 (d, J=8.5 Hz, 2H), 7.61 (d, J=8.5 Hz, 2H), 2.96 (s, 3H), 2.45-2.39 (m, 4H), 1.99 (m, 1H), 1.73 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
363 μL
Type
reactant
Reaction Step Three
Name
Quantity
90 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C2C=CC([CH:8]=[O:9])=CC=2)CC1.Br[C:13]1[CH:18]=[CH:17][C:16]([C:19]2([O:23][CH3:24])[CH2:22][CH2:21][CH2:20]2)=[CH:15][CH:14]=1.[Li]CCCC.CN(C=O)C>>[CH3:24][O:23][C:19]1([C:16]2[CH:17]=[CH:18][C:13]([CH:8]=[O:9])=[CH:14][CH:15]=2)[CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
140 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCC1)OC
Step Three
Name
Quantity
363 μL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
90 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isolated residue was purified by flash column chromatography (1:9 ether:pentane)

Outcomes

Product
Name
Type
product
Smiles
COC1(CCC1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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